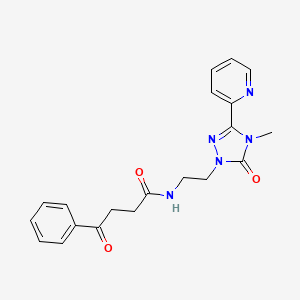![molecular formula C19H20FN3O2 B2847544 N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide CAS No. 1436157-43-5](/img/structure/B2847544.png)
N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide typically involves multiple steps. One common approach is to start with the fluoropyridine derivative, which undergoes a series of reactions to introduce the piperidine and benzamide groups. Key steps may include:
Nucleophilic Substitution: Introduction of the fluoropyridine moiety.
Amide Bond Formation: Coupling of the piperidine derivative with the benzoyl chloride to form the benzamide linkage.
Purification: Techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.
Materials Science: Exploration of its properties for use in advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Influence on cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide: Similar structure with a chlorine atom instead of fluorine.
N-[[1-(2-Bromopyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its performance in various applications.
Properties
IUPAC Name |
N-[[1-(2-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-17-12-15(9-10-21-17)19(25)23-11-5-4-8-16(23)13-22-18(24)14-6-2-1-3-7-14/h1-3,6-7,9-10,12,16H,4-5,8,11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBJXTHXJAJXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)C2=CC=CC=C2)C(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2847461.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2847463.png)







![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2847476.png)


![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2847482.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2847483.png)
